2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid
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Overview
Description
2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for drug discovery and development .
Preparation Methods
The synthesis of 2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine ring . Industrial production methods often employ environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major products formed from these reactions include disubstituted derivatives and various functionalized pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with amino acid residues in the active site of CDK2 is crucial for its inhibitory activity .
Comparison with Similar Compounds
2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and applications in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits excellent thermal stability and is used in the development of high-performance explosives.
The unique structural features and diverse applications of this compound make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-6-7(9(13)14)8-10-4-3-5-12(8)11-6/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
SUEMNAMDLWHEAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=CC=NC2=C1C(=O)O |
Origin of Product |
United States |
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